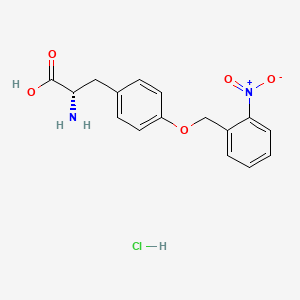

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride (NBY) is a tyrosine derivative with an o-nitrobenzyl photocage that can be cleaved with 365 nm irradiation . It has been genetically encoded into multiple proteins, providing an “on switch” for regulation . It is also a stable covalent inhibitor of human tyrosinase, an enzyme that catalyzes the first two steps in the synthesis of melanin .

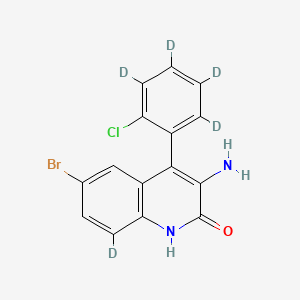

Molecular Structure Analysis

The molecular formula of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is C16H17ClN2O5 . Its molecular weight is 352.77 g/mol . The InChI key is DRUCEARMIBXBOJ-UQKRIMTDSA-N .Chemical Reactions Analysis

The primary aci-nitro photoproducts of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride react by two competing paths . The balance between the two depends on the reaction medium .Physical And Chemical Properties Analysis

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is an off-white to light-yellow solid or powder . . It decomposes at 205 °C .Wissenschaftliche Forschungsanwendungen

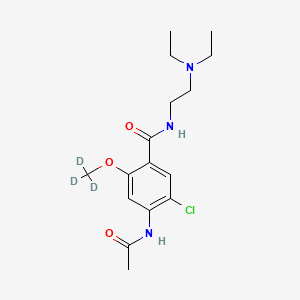

Modular Conjugation in Click Chemistry

“O-(2-Nitrobenzyl)-L-tyrosine hydrochloride” plays a significant role in click chemistry, particularly in the light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC) reaction. This photoclick reaction allows for rapid and modular functionalization of diverse small molecules and native biomolecules. It offers temporal control, good biocompatibility, reliable chemoselectivity, and excellent efficiency under mild conditions .

Anticancer Applications

The compound is used in the development of artificial biomimetic chloride anionophores, which are promising anticancer scaffolds. These anionophores can be selectively activated inside cancer cells to induce phototoxic cell death, thereby avoiding toxicity to normal, healthy cells. This application is particularly relevant for photodynamic therapy due to its spatiotemporal controllability .

Photocaged Protransporters

In the realm of drug delivery, “O-(2-Nitrobenzyl)-L-tyrosine hydrochloride” is utilized to create photocaged protransporters. These are inactive in their protected form and can be activated by light to release active compounds. This method ensures targeted delivery and activation, which is crucial for reducing side effects and improving therapeutic efficacy .

Photoinduced Release Mechanisms

The ortho-nitrobenzyl group is a key component in studying the photoinduced release of various leaving groups. Understanding this mechanism is essential for designing light-responsive systems that can control the release of drugs or other active agents in response to light exposure .

Bioconjugation and Organic Synthesis

This compound is instrumental in bioconjugation techniques, where it is used to modify peptides and proteins with lysine-specific modifications. It also finds use in organic synthesis, providing a versatile platform for creating complex molecules with precise functional groups .

Medicinal Chemistry

In medicinal chemistry, “O-(2-Nitrobenzyl)-L-tyrosine hydrochloride” contributes to the diversification of pharmaceuticals. Its role in photoclick reactions enables the development of new drugs with enhanced properties and targeted actions .

Chemical Biology

The compound’s ability to be activated by light makes it a valuable tool in chemical biology for temporal profiling of endogenous kinases and organelle-targeted labeling in living systems. This application is crucial for understanding cellular processes and developing new biological assays .

Material Science

Lastly, in material science, “O-(2-Nitrobenzyl)-L-tyrosine hydrochloride” is used to create light-responsive materials. These materials have applications in creating smart surfaces, sensors, and devices that can change their properties in response to light stimuli .

Wirkmechanismus

Target of Action

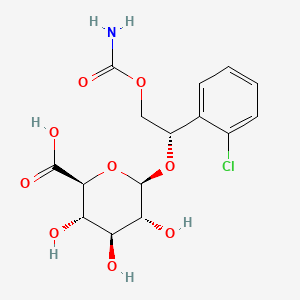

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is a type of o-nitrobenzyl compound . These compounds are widely used as photoremovable protecting groups in the study of dynamic biological processes . The primary targets of these compounds are chloride anionophores . These anionophores have shown promising applications as anticancer scaffolds .

Mode of Action

The compound interacts with its targets through a process known as photocontrolled activation . This involves the use of light to activate the compound, which is why these systems are often referred to as light-responsive . The compound is linked to benzimidazole-based protransporters, which can be activated by external light . This activation leads to changes in the chloride ion homeostasis inside cancer cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is the Cl−/NO3− antiport ion transport process . This process involves the exchange of chloride ions and nitrate ions across a membrane . The compound’s action perturbs the chloride ion homeostasis inside cancer cells, leading to apoptosis .

Pharmacokinetics

The compound’s mode of action suggests that its bioavailability would be influenced by factors such as light exposure and the presence of chloride anionophores .

Result of Action

The primary result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved by perturbing the chloride ion homeostasis inside these cells . The compound’s action leads to phototoxic cell death, particularly in MCF-7 cancer cells .

Action Environment

The action of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is influenced by various environmental factors. For instance, the compound’s activation and efficacy are dependent on light exposure . Additionally, the presence of chloride anionophores in the environment is crucial for the compound’s anticancer activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUCEARMIBXBOJ-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer](/img/structure/B587646.png)

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)